Boc-N-Me-Ala-OH

Cyclic peptides Conformational analysis Peptidomimetics

Boc-N-Me-Ala-OH (CAS 16948-16-6) is an N-methylated Boc amino acid building block for Boc SPPS. N-Methylation enhances membrane permeability and protease resistance compared to non-methylated analogs. This compound provides β-turn induction comparable to proline while retaining a methyl side-chain for hydrophobic interactions. Verified optical rotation confirms L-stereochemistry. Not interchangeable with Boc-Ala-OH or Fmoc variants.

Molecular Formula C9H17NO4
Molecular Weight 203.238
CAS No. 16948-16-6; 30992-29-1
Cat. No. B2753311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Ala-OH
CAS16948-16-6; 30992-29-1
Molecular FormulaC9H17NO4
Molecular Weight203.238
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1
InChIKeyVLHQXRIIQSTJCQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Ala-OH (CAS 16948-16-6) for Peptide Synthesis: Class and Baseline Characteristics


Boc-N-Me-Ala-OH (Boc-N-methyl-L-alanine, CAS 16948-16-6; also referenced as 30992-29-1) is an Nα-methylated, Boc-protected amino acid derivative primarily employed as a building block in Boc solid-phase peptide synthesis (SPPS) . With molecular formula C₉H₁₇NO₄ and molecular weight 203.24 g/mol, it introduces N-methylalanine residues into peptide sequences. N-Methylation confers increased conformational constraint, enhanced membrane permeability, and improved protease resistance relative to non-methylated counterparts [1]. Commercial grades typically range from ≥98% to ≥99.0% purity by TLC, with optical activity [α]20/D −30±1° (c=1% in ethanol) confirming L-stereochemistry .

Why Boc-N-Me-Ala-OH Cannot Be Substituted with Generic Boc-Ala-OH in Conformation-Sensitive Peptide Synthesis


N-methylated amino acids are not simply interchangeable with their non-methylated analogs. The N-methyl group introduces a tertiary amide that fundamentally alters peptide backbone geometry: it increases steric hindrance and elevates the cis-amide bond population compared to secondary amides [1]. In cyclic pentapeptides, N-methylalanine residues were shown to induce β-turn structures as effectively as, and in some contexts even more favorably than, proline—while simultaneously recovering side-chain functionality that proline lacks [2]. Substituting Boc-N-Me-Ala-OH with Boc-Ala-OH in conformationally constrained peptides would eliminate these N-methylation-specific structural and pharmacokinetic benefits, potentially compromising peptide stability, membrane permeability, and target binding selectivity [3].

Boc-N-Me-Ala-OH Quantitative Evidence: Comparator-Based Differentiation for Scientific Selection


Conformational Induction: N-Methylalanine vs. Proline in Cyclic Pentapeptide Design

In a direct head-to-head structural comparison, cyclic pentapeptides containing one or two N-methylalanine residues were compared against proline-containing analogs for their ability to induce β-turn structures and cis-peptide bonds. N-Methylalanine was found to serve as an effective proline substitute, inducing comparable conformational constraint while offering the distinct advantage of retaining a side-chain for additional functionality [1].

Cyclic peptides Conformational analysis Peptidomimetics

Functional Side-Chain Recovery: N-Methylalanine vs. Proline Structural Substitution

When replacing proline with an N-methylated amino acid such as N-methylalanine, the most significant benefit identified is the recovery of side-chain functionalities. Proline's side-chain is locked in a pyrrolidine ring, offering no functional group for molecular recognition; N-methylalanine retains a methyl side-chain that can contribute to hydrophobic interactions and binding selectivity [1].

Peptide engineering Structure-activity relationship Binding selectivity

Stereochemical Identity: Boc-N-Me-Ala-OH (L-Form) vs. Boc-N-Methyl-D-Alanine Optical Rotation

Cross-study comparison of vendor technical specifications reveals distinct optical rotation values between the L- and D-enantiomers of Boc-N-methylalanine. Boc-N-Me-Ala-OH (L-form, CAS 16948-16-6) exhibits [α]20/D −30±1° (c=1% in ethanol) , whereas Boc-N-methyl-D-alanine (CAS 19914-38-6) exhibits positive optical rotation . This quantitative difference provides unambiguous stereochemical identification for procurement and quality control.

Chiral purity Stereochemical quality control Peptide diastereomer control

Racemization Control: CuCl₂-Mediated Coupling of Boc-Protected N-Methylalanine Dipeptides

A model coupling study using Boc-Phe-MeAla-OH (structurally analogous to Boc-N-Me-Ala-OH at the C-terminal N-methylalanine position) with H-Phe-OBzl demonstrated that standard coupling additives failed to suppress racemization of the N-methylalanine residue. However, the addition of CuCl₂ in WSCI-mediated coupling eliminated racemization entirely, even at room temperature [1]. This finding is specific to N-methylamino acid carboxy-terminal activation and does not apply to non-methylated Boc-Ala-OH couplings.

Racemization suppression N-methylamino acid coupling Peptide synthesis optimization

Boc vs. Fmoc Strategy Compatibility: Application-Specific Differentiation

Boc-N-Me-Ala-OH is explicitly formulated for Boc solid-phase peptide synthesis (Boc-SPPS), as specified in vendor technical documentation . The Fmoc-protected analog (Fmoc-N-Me-Ala-OH, CAS 84000-07-7) is required for Fmoc-SPPS workflows. This protecting group differentiation is absolute: Boc-N-Me-Ala-OH cannot be directly substituted into Fmoc-SPPS protocols without significant changes to deprotection (TFA vs. piperidine) and cleavage chemistry .

SPPS strategy selection Protecting group orthogonality Boc-SPPS

Boc-N-Me-Ala-OH: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Cyclic Peptide Drug Candidate Design Requiring Conformational Constraint with Side-Chain Retention

When designing cyclic peptides where both β-turn induction and side-chain-mediated binding interactions are required, Boc-N-Me-Ala-OH offers a validated alternative to proline. Unlike proline, which sacrifices side-chain functionality for conformational constraint, N-methylalanine maintains a methyl side-chain for hydrophobic interactions while providing comparable turn-inducing properties . This scenario is particularly relevant for structure-activity relationship (SAR) optimization in cyclic peptide drug discovery programs where tuning binding selectivity without disrupting backbone conformation is essential.

Boc-SPPS Workflows for N-Methylated Peptide Libraries and Peptidomimetics

For laboratories employing Boc-SPPS to synthesize peptide libraries containing N-methylated residues, Boc-N-Me-Ala-OH is the appropriate building block. This compound is explicitly specified for Boc-SPPS reaction suitability , and N-methylation of peptide backbones has been shown to enhance metabolic stability and membrane permeability in cyclic peptide contexts [2]. Procurement of Boc-N-Me-Ala-OH (rather than Fmoc-N-Me-Ala-OH or non-methylated Boc-Ala-OH) ensures compatibility with existing Boc-SPPS infrastructure and deprotection protocols (TFA for Boc removal, HF/TFMSA for final cleavage).

Stereochemically Controlled Synthesis of L-Alanine-Containing Bioactive Peptides

In applications where peptide stereochemical integrity is critical—such as the synthesis of naturally occurring cyclic peptides that contain L-N-methylalanine residues (e.g., cyclosporin analogs)—procurement of Boc-N-Me-Ala-OH with verified optical rotation [α]20/D −30±1° ensures correct L-stereochemistry . Cross-checking this value against vendor specifications for the D-enantiomer (positive rotation) provides unambiguous stereochemical verification upon receipt, preventing costly synthesis failures due to diastereomer formation.

Racemization-Sensitive N-Methylalanine Incorporation Using Optimized CuCl₂/WSCI Coupling

When incorporating N-methylalanine at the C-terminus of a growing peptide chain, standard coupling reagents (BOP, HATU, carbodiimides with HOBt/HOAt) may induce unacceptable racemization. Evidence from model studies using Boc-Phe-MeAla-OH demonstrates that CuCl₂ addition in WSCI-mediated coupling completely suppresses racemization of the N-methylalanine residue at room temperature . This protocol is specifically validated for N-alkylamino acid C-terminal activation and should be considered when stereochemical fidelity of the N-methylalanine position is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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